N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide
Description
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the para position of the benzoyl ring. The amide nitrogen is connected to an ethyl chain substituted with a morpholine ring and a thiophen-3-yl group. This structure combines aromatic, heterocyclic, and electron-withdrawing elements, making it a candidate for diverse biological applications, including receptor modulation and oncology therapeutics.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S/c19-18(20,21)15-3-1-13(2-4-15)17(24)22-11-16(14-5-10-26-12-14)23-6-8-25-9-7-23/h1-5,10,12,16H,6-9,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXZPGYAJCCPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene derivative is replaced by the morpholine group.
Formation of the Benzamide Structure: The final step involves the coupling of the thiophene-morpholine intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: H2/Pd, NaBH4
Substitution: HNO3, Br2
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The morpholine ring can enhance its binding affinity to biological targets, while the thiophene and trifluoromethyl groups can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Key Structural Features :
- Benzamide Core : The 4-(trifluoromethyl)benzoyl group enhances metabolic stability and lipophilicity, common in drug design for improved bioavailability .
- Morpholine Substituent : The morpholine ring contributes to solubility and may influence receptor interactions, as seen in sigma receptor ligands .
Amide Coupling : Reacting 4-(trifluoromethyl)benzoic acid with 2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylamine via carbodiimide-mediated coupling .
Morpholine Introduction : Alkylation of a secondary amine precursor with 4-chloromorpholine, as seen in related S-alkylated triazoles .
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Benzamide Moieties
N-[4-(6-(4-Cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl]-4-(thiophen-3-yl)benzamide ()
- Key Differences : Incorporates a diazaspiro ring system instead of morpholine.
- Synthesis : Involves spirocyclic amine alkylation, highlighting modularity in benzamide derivatization .
Morpholine-Containing Analogues
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
- Key Differences: Features a thiazole ring and morpholinoacetamide side chain.
Sigma Receptor-Binding Benzamides ()
- Example : [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide).
- Comparison : While lacking thiophene, these benzamides demonstrate high sigma receptor affinity (Kd = 5.80 nM for DU-145 prostate cells). The trifluoromethyl group in the target compound may enhance binding kinetics .
Trifluoromethyl-Substituted Analogues
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Key Differences : Trifluoromethyl is absent, but fluorophenyl groups provide similar electronic effects.
- Synthesis : Highlights tautomerism in triazole-thione derivatives, a consideration for stability in the target compound .
Comparative Data Table
Research Implications and Gaps
- Receptor Binding : The morpholine and thiophene groups may synergize for sigma or dopamine receptor targeting, warranting in vitro assays .
- Synthetic Optimization : and suggest that alkylation conditions (e.g., solvent, base) critically impact yields, which must be optimized for the target compound .
- Patent Landscape: excludes certain thiophene-benzamide derivatives, underscoring the novelty of the morpholine-CF3 combination .
Biological Activity
N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a morpholine ring , a thiophene ring , and a trifluoromethylbenzamide moiety . The synthesis typically involves multi-step organic reactions, including the formation of the morpholine and thiophene components through nucleophilic substitutions and coupling reactions.
Synthetic Route Overview:
- Formation of the Morpholine Ring: Achieved via nucleophilic substitution using morpholine derivatives.
- Introduction of the Thiophene Ring: Utilizes cross-coupling reactions such as Suzuki or Stille coupling.
- Final Coupling: The trifluoromethylbenzamide is attached to the intermediate compounds under controlled conditions.
Biological Activity
The biological activity of this compound has been investigated in several studies, indicating its potential as an anticancer agent and anti-inflammatory compound.
The compound is believed to exert its biological effects through:
- Inhibition of Specific Enzymes: Targeting enzymes involved in tumor growth.
- Modulation of Receptor Activity: Interacting with cellular receptors to induce apoptotic pathways.
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.2 | |
| Anti-inflammatory | RAW 264.7 (macrophage) | 3.8 | |
| Cytotoxicity | HeLa (cervical cancer) | 4.5 |
Case Studies
-
Case Study on Anticancer Activity:
A study evaluated the effects of this compound on MCF-7 cells, revealing that it significantly increased p53 expression and activated caspase-3, leading to apoptosis in cancer cells. The IC50 value was determined to be 5.2 µM, indicating potent anticancer activity. -
Case Study on Anti-inflammatory Effects:
In a model of inflammation using RAW 264.7 macrophages, the compound demonstrated an IC50 of 3.8 µM for inhibiting nitric oxide production, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent studies have highlighted the compound's role in:
- Inducing apoptosis in cancer cell lines through modulation of apoptotic pathways.
- Reducing inflammatory markers in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases.
Q & A
Q. What are the critical steps in synthesizing N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves:
- Amidation : Coupling 4-(trifluoromethyl)benzoyl chloride with a morpholine-thiophene ethylamine precursor under anhydrous conditions (e.g., dichloromethane, triethylamine as base).
- Purification : Column chromatography (normal-phase or reverse-phase) to isolate the product, with solvent systems like dichloromethane/methanol (9:1) .
Key factors affecting yield include: - Temperature : Lower temperatures (~0–5°C) minimize side reactions during amidation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR : H and C NMR confirm the presence of the morpholine ring (δ 3.5–3.7 ppm for N-CH), thiophene protons (δ 6.8–7.2 ppm), and trifluoromethyl group (δ 4.4–4.6 ppm for CF) .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H] at m/z 439.12) .
- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the morpholine-thiophene ethyl group .
Q. What preliminary assays are used to evaluate its biological activity?
- In vitro binding assays : Measure affinity for receptors (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance (SPR).
- Enzyme inhibition : IC determination against kinases or proteases via spectrophotometric methods .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?
Contradictions often arise from:
- Membrane permeability : Use logP calculations (e.g., ClogP ≈ 3.2) or PAMPA assays to assess cellular uptake efficiency.
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., morpholine ring oxidation) .
Methodological approach :
Validate assay conditions (pH, serum content) to mimic physiological environments.
Employ siRNA knockdowns to confirm target specificity in cell models .
Q. What computational strategies optimize the compound’s pharmacokinetic profile?
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl position) with solubility and metabolic stability.
- Example: Introducing electron-withdrawing groups at the benzamide para-position increases metabolic resistance .
- Molecular dynamics simulations : Predict binding modes to targets like the dopamine D3 receptor, highlighting key interactions (e.g., hydrogen bonding with morpholine oxygen) .
Q. How do structural modifications to the thiophene moiety impact target selectivity?
-
Comparative analysis :
Modification Selectivity Change Bioactivity (IC, nM) Thiophene → Furan Reduced kinase inhibition 220 → 950 (EGFR) Thiophene → Pyridine Enhanced GPCR binding 150 → 45 (5-HT) -
Rationale : Thiophene’s sulfur atom enhances π-π stacking with aromatic residues in hydrophobic pockets .
Q. What experimental designs address low solubility in aqueous buffers?
- Salt formation : Co-crystallize with succinic acid to improve aqueous solubility (e.g., from 0.2 mg/mL to 5.1 mg/mL) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–100 nm) for sustained release in in vivo models .
Data Contradiction Analysis
Q. Discrepancies in reported IC50_{50}50 values across studies: How to validate?
- Standardize assays : Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and control compounds (e.g., staurosporine for kinase assays).
- Cross-validate : Compare results from orthogonal methods (e.g., SPR vs. fluorescence anisotropy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
